

Measuring Mitophagy with mt-Keima after ST-539 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer.[1] [2][3] The development of pharmacological agents that can modulate mitophagy is therefore of significant therapeutic interest. **ST-539** is a known inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that negatively regulates mitophagy.[2][4][5] By inhibiting USP30, **ST-539** promotes the clearance of damaged mitochondria.[2][4]

This document provides detailed application notes and protocols for measuring **ST-539**-induced mitophagy using the fluorescent reporter protein mt-Keima. mt-Keima is a pH-sensitive probe targeted to the mitochondrial matrix, making it an ideal tool for monitoring the delivery of mitochondria to the acidic environment of the lysosome during mitophagy.[1][6][7][8][9]

Principle of mt-Keima in Mitophagy Measurement

The fluorescent protein Keima exhibits a pH-dependent excitation spectrum.[8][10][11] When localized in the neutral environment of the mitochondrial matrix (pH ~8.0), mt-Keima is preferentially excited by a shorter wavelength (around 440 nm).[6][9][10][11] Upon induction of mitophagy, mitochondria are engulfed by autophagosomes, which then fuse with lysosomes to form autolysosomes. Within the acidic environment of the lysosome (pH ~4.5), the excitation



maximum of mt-Keima shifts to a longer wavelength (around 586 nm).[1][6][7][8][9] This ratiometric shift allows for the quantification of mitophagy by measuring the fluorescence intensity at both wavelengths, either through microscopy or flow cytometry.[1][6]

ST-539 and its Role in Mitophagy

ST-539 is a small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[2][12][13] USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the initiation of mitophagy, particularly in the PINK1/Parkin pathway. [14][15][16] By inhibiting USP30, **ST-539** enhances the ubiquitination of mitochondrial substrates, thereby promoting Parkin-mediated mitophagy and the clearance of damaged mitochondria.[2][4]

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from an experiment measuring mitophagy with mt-Keima after **ST-539** treatment. The data is hypothetical but based on the known effects of **ST-539**.

Treatment Group	Mitophagy Index (Ratio 586nm/440nm)	Percentage of Mitophagic Cells
Vehicle Control	1.0 ± 0.1	5% ± 1%
ST-539 (10 μM)	2.5 ± 0.3	20% ± 3%
CCCP (10 μM) - Positive Control	4.0 ± 0.5	45% ± 5%
ST-539 + Bafilomycin A1	1.2 ± 0.2	6% ± 1.5%

Data are represented as mean ± standard deviation. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent inducer of mitophagy. Bafilomycin A1 is an inhibitor of lysosomal acidification and autophagosome-lysosome fusion, used as a negative control.

Experimental Protocols

Protocol 1: Lentiviral Transduction of mt-Keima



- Cell Culture: Plate target cells (e.g., HeLa, SH-SY5Y) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
- Lentiviral Transduction: Add the mt-Keima lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for your cell line. Include polybrene (4-8 μg/mL) to enhance transduction efficiency.
- Incubation: Incubate the cells for 24-48 hours.
- Selection: Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) if the lentiviral vector contains a resistance gene.
- Expansion: Expand the stable mt-Keima expressing cell line for subsequent experiments.

Protocol 2: Measurement of Mitophagy by Flow Cytometry

- Cell Seeding: Seed the stable mt-Keima expressing cells into 12-well plates, aiming for 80-90% confluency at the time of treatment.[17]
- Treatment: Treat the cells with **ST-539** at the desired concentrations (e.g., 1-20 μM). Include a vehicle control and a positive control such as CCCP (10 μM). A negative control with an autophagy inhibitor like Bafilomycin A1 (100 nM) is also recommended.[1]
- Incubation: Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
- Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
 - Analyze the cells using a flow cytometer equipped with lasers for dual-wavelength excitation (e.g., 405 nm or 440 nm and 561 nm).
 - Collect fluorescence emission at around 620 nm.
 - Gate on the live, single-cell population.



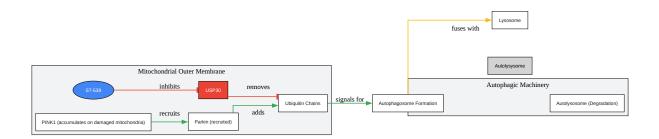
- Create a dot plot of the fluorescence intensity from the two different excitations.
- Quantify the percentage of cells showing a high 561 nm/405 nm (or equivalent) ratio,
 which represents the mitophagic population.[1]

Protocol 3: Measurement of Mitophagy by Confocal Microscopy

- Cell Seeding: Seed the stable mt-Keima expressing cells onto glass-bottom dishes or chamber slides suitable for microscopy.
- Treatment: Treat the cells as described in Protocol 2.
- Live-Cell Imaging:
 - During the last hour of treatment, place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
 - Acquire images using sequential excitation at ~440 nm and ~561 nm, with emission collected at ~620 nm.
 - In healthy cells, the signal from 440 nm excitation (pseudo-colored green) will be dominant in mitochondria.
 - In cells undergoing mitophagy, bright puncta with a strong signal from 561 nm excitation (pseudo-colored red) will appear, representing mitochondria within lysosomes.[1][7]
- Image Analysis:
 - Create a ratiometric image by dividing the 561 nm channel by the 440 nm channel.
 - Quantify the area or intensity of the high-ratio (red) puncta per cell to determine the level of mitophagy.

Visualizations

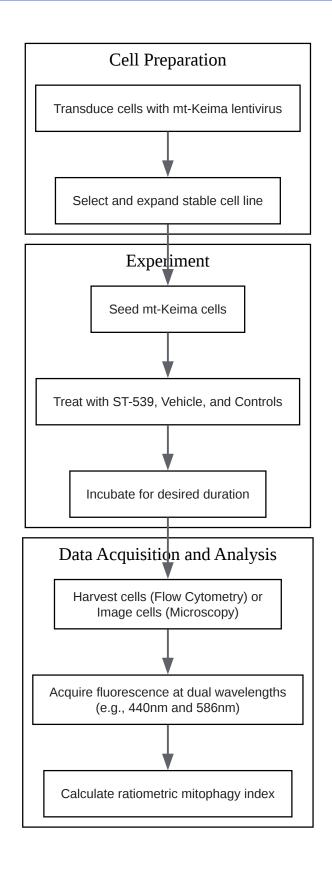




Click to download full resolution via product page

Caption: **ST-539** inhibits USP30, promoting mitophagy.





Click to download full resolution via product page

Caption: Experimental workflow for measuring mitophagy.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 7. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring in vivo mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of mitophagy with Keima-Red | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. resources.mblintl.com [resources.mblintl.com]
- 12. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The mitophagy pathway and its implications in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Controlling quality and amount of mitochondria by mitophagy: insights into the role of ubiquitination and deubiquitination PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Measuring mitophagy via FACS with mtKeima reporter [protocols.io]
- To cite this document: BenchChem. [Measuring Mitophagy with mt-Keima after ST-539
 Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606906#measuring-mitophagy-with-mt-keima-after-st-539-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com